molecular formula C8H15BN2O2 B1312823 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid CAS No. 847818-58-0

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid

Cat. No. B1312823
M. Wt: 182.03 g/mol
InChI Key: RFMLXEBQNNMUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08957049B2

Procedure details

4-Bromoiodobenzene (460 mg, 1.6 mmol, 1.5 eq.), 1-isoamylpyrazole-4-boronic acid (200 mg, 1.1 mmol), potassium acetate (100 mg, 1.0 eq.), Pd(dppf)Cl2 (100 mg, 0.1 eq.), and Cs2CO3 (1 g, 3.0 eq.) in DMSO (5 mL) were heated under argon at 80° C. during 1 h. The reaction mixture was extracted from water into ether, dried Na2SO4, concentrated, and chromatographed on silica gel (0→10% EtOAc/hexanes) to give 1-isoamyl-4-(4-bromophenyl)pyrazole (263 mg, 82%).
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[CH2:9]([N:14]1[CH:18]=[C:17](B(O)O)[CH:16]=[N:15]1)[CH2:10][CH:11]([CH3:13])[CH3:12].C([O-])(=O)C.[K+].C([O-])([O-])=O.[Cs+].[Cs+]>CS(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH2:9]([N:14]1[CH:18]=[C:17]([C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=2)[CH:16]=[N:15]1)[CH2:10][CH:11]([CH3:13])[CH3:12] |f:2.3,4.5.6,8.9.10.11|

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
200 mg
Type
reactant
Smiles
C(CC(C)C)N1N=CC(=C1)B(O)O
Name
potassium acetate
Quantity
100 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Cs2CO3
Quantity
1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
100 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted from water into ether, dried Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (0→10% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)C)N1N=CC(=C1)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 263 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.